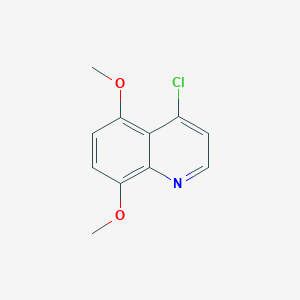

4-Chloro-5,8-dimethoxyquinoline

描述

Overview of Quinoline (B57606) Derivatives in Organic Chemistry

Quinoline derivatives are a cornerstone in the realm of organic chemistry, primarily due to their presence in a wide array of pharmacologically active substances. researchgate.net The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory drugs. researchgate.net Their synthesis and functionalization are key areas of research, allowing for the creation of diverse molecular architectures with tailored properties. researchgate.net The reactivity of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution, makes it a versatile building block in the synthesis of complex organic molecules. researchgate.net

Structural Features and Chemical Significance of 4-Chloro-5,8-dimethoxyquinoline

This compound is characterized by a quinoline core with a chlorine atom at the 4-position and two methoxy (B1213986) groups at the 5- and 8-positions. The chlorine atom at the 4-position is a key functional group, rendering this position susceptible to nucleophilic aromatic substitution, a common strategy for introducing a variety of substituents and building more complex molecules. nih.gov The two methoxy groups at the 5- and 8-positions are electron-donating, which can be expected to influence the electron density and reactivity of the benzene (B151609) portion of the quinoline ring system.

The chemical significance of this compound is largely theoretical at present due to a lack of dedicated studies. However, based on the known applications of its isomers, such as 4-chloro-6,7-dimethoxyquinoline (B44214) which serves as a key intermediate in the synthesis of anticancer drugs, it can be postulated that this compound holds significant potential as a building block in medicinal chemistry. nih.govmdpi.com

Historical Context of Substituted Quinoline Synthesis and Reactivity

The synthesis of quinolines has a rich history dating back to the 19th century, with several named reactions still in use today. These classical methods provide routes to the quinoline core from simple acyclic precursors.

Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. jptcp.com

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction produces quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net

Combes Quinoline Synthesis (1888): This method involves the condensation of anilines with β-diketones in the presence of an acid catalyst to form substituted quinolines. wikiwand.com The regioselectivity of this reaction is influenced by both steric and electronic effects of the substituents. wikipedia.org

Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinolines, which can be subsequently converted to 4-chloroquinolines. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org

These foundational reactions have been refined over the years and remain fundamental to the synthesis of a wide range of quinoline derivatives. The logical precursor for the synthesis of this compound would be 2,5-dimethoxyaniline (B66101). nih.gov While theoretically applicable, specific documented instances of these classical syntheses to produce this compound are not readily found in the literature.

The reactivity of 4-chloroquinolines is well-established, with the chlorine atom at the 4-position being a good leaving group in nucleophilic substitution reactions. mdpi.com This reactivity allows for the introduction of various nucleophiles, such as amines and alkoxides, to create a diverse library of 4-substituted quinolines. nih.gov

Research Gaps and Future Perspectives for Comprehensive Chemical Understanding

The most significant aspect of this compound is the profound lack of specific research dedicated to it. While its isomers, particularly 4-chloro-6,7-dimethoxyquinoline, are well-documented, the 5,8-dimethoxy substituted variant remains an enigma. This represents a clear research gap in the field of quinoline chemistry.

Future research should be directed towards the following areas:

Synthesis: The development of a reliable and efficient synthetic route to this compound is the first and most crucial step. This would likely involve the application and optimization of classical quinoline syntheses, such as the Gould-Jacobs or Combes reaction, starting from 2,5-dimethoxyaniline.

Characterization: Once synthesized, a thorough characterization of the compound's physical and spectroscopic properties is necessary to establish a baseline for future studies.

Reactivity Studies: A systematic investigation of the reactivity of the 4-chloro group in nucleophilic substitution reactions would provide valuable insights for its use as a synthetic intermediate.

Biological Evaluation: Given the pharmacological importance of other dimethoxy-substituted quinolines, it is imperative to screen this compound and its derivatives for potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The exploration of this uncharted chemical space holds the promise of discovering new chemical entities with unique properties and potential applications, thereby enriching the already diverse and significant family of quinoline derivatives.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Appearance | Not available |

Structure

3D Structure

属性

CAS 编号 |

5428-11-5 |

|---|---|

分子式 |

C11H10ClNO2 |

分子量 |

223.65 g/mol |

IUPAC 名称 |

4-chloro-5,8-dimethoxyquinoline |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-3-4-9(15-2)11-10(8)7(12)5-6-13-11/h3-6H,1-2H3 |

InChI 键 |

ODCPLLZJVZCUAE-UHFFFAOYSA-N |

规范 SMILES |

COC1=C2C(=CC=NC2=C(C=C1)OC)Cl |

产品来源 |

United States |

Synthetic Methodologies for 4 Chloro 5,8 Dimethoxyquinoline

Classical Approaches to Substituted Quinoline (B57606) Cores

The construction of the quinoline ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a subject of extensive study for over a century. Several named reactions have become the cornerstone of quinoline synthesis, each offering a pathway to different substitution patterns based on the chosen starting materials.

A variety of classical methods have been developed for the synthesis of quinoline and its derivatives. iipseries.org These reactions typically involve the condensation and cyclization of anilines with three-carbon units. The choice of starting materials is crucial as it dictates the substitution pattern on the final quinoline product.

Key among these are:

Skraup Synthesis: This is a fundamental method for producing quinolines, often used commercially. uop.edu.pk It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The sulfuric acid dehydrates the glycerol to form acrolein in situ, which then undergoes a Michael addition with the aniline. uop.edu.pknumberanalytics.com Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. numberanalytics.com The reaction is known to be vigorous, and moderators like ferrous sulfate (B86663) are often added. uop.edu.pkwikipedia.org

Friedländer Synthesis: One of the most straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active α-methylene group (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst. uop.edu.pkwikipedia.orgorganic-chemistry.org There are two plausible mechanisms: one begins with an aldol (B89426) addition, followed by dehydration and imine formation, while the other starts with Schiff base formation followed by an Aldol reaction and elimination. wikipedia.orgscribd.com

Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids. It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org The base hydrolyzes the isatin to open the ring, forming a keto-acid. This intermediate then condenses with the carbonyl compound via an imine, and subsequent cyclization and dehydration yield the substituted quinoline-4-carboxylic acid. wikipedia.org

Combes Synthesis: This reaction produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of an arylamine with a 1,3-dicarbonyl compound. iipseries.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where α,β-unsaturated aldehydes or ketones react with anilines in the presence of an acid catalyst. wikipedia.org

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions determine the product: lower temperatures favor the formation of 4-quinolinones, while higher temperatures yield 2-quinolinones. iipseries.org

These classical methods provide the fundamental toolkit for constructing the quinoline scaffold. The synthesis of a specifically substituted derivative like 4-Chloro-5,8-dimethoxyquinoline often involves selecting a appropriately substituted aniline as a starting material to build the desired substitution pattern directly into the ring system.

Table 1: Overview of Classical Quinoline Synthesis Strategies

| Synthesis Name | Starting Materials | General Product | Key Reagents/Conditions |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | Unsubstituted or substituted quinolines | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) iipseries.orgwikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene group | Substituted quinolines | Acid or Base catalyst (e.g., TsOH, NaOH) wikipedia.orgorganic-chemistry.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids | Strong base (e.g., KOH) iipseries.orgwikipedia.org |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl compound | 2,4-Disubstituted quinolines | Acid catalyst (e.g., H₂SO₄) iipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | 2- and/or 4-substituted quinolines | Acid catalyst |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Quinolinones or 2-Quinolinones | Temperature-dependent control iipseries.org |

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in synthesizing a specific isomer like this compound. In quinoline chemistry, regioselectivity is governed by the inherent electronic properties of the ring system and the directing effects of existing substituents.

The quinoline ring system has two distinct rings: the electron-rich benzene ring (carbocyclic) and the electron-deficient pyridine ring (heterocyclic). youtube.com Electrophilic substitution reactions, such as nitration or halogenation, preferentially occur on the benzene ring, typically at the C-5 and C-8 positions. uop.edu.pkpjsir.org This is because the reaction proceeds via attack on the protonated quinolinium cation under strongly acidic conditions, where the benzene ring remains the more activated part of the molecule. pjsir.org

For a dimethoxyquinoline system, the methoxy (B1213986) groups (-OCH₃) are powerful activating, ortho-, para-directing groups. libretexts.org In the case of a 5,8-dimethoxyquinoline (B1605891), these groups would further activate the benzene ring. However, since the primary sites for electrophilic attack (C-5 and C-8) are already occupied, further substitution on the benzene ring is less straightforward.

A more effective and common strategy for achieving specific substitution patterns on the quinoline core is to introduce the required substituents at the starting material stage, prior to ring formation. For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) often begins with a pre-substituted aniline, such as 3,4-dimethoxyaniline, or a substituted acetophenone (B1666503) like 3,4-dimethoxy acetophenone. google.com By applying a classical quinoline synthesis (like the Conrad-Limpach or a modified Friedländer approach) to these precursors, the methoxy groups are precisely positioned from the outset. This "bottom-up" approach circumvents the challenges and potential mixture of isomers that could arise from attempting to functionalize the parent quinoline ring.

Targeted Synthesis of this compound

The introduction of the chlorine atom at the C-4 position is a key step in the synthesis of the target compound. This transformation is typically achieved in the final stages of the synthetic sequence.

The most direct methods for synthesizing this compound involve the chlorination of a suitable 5,8-dimethoxyquinoline precursor.

Direct C-H chlorination involves replacing a hydrogen atom directly with a chlorine atom on the quinoline ring. While modern methods involving transition-metal catalysis have been developed for direct C-H functionalization, classical electrophilic chlorination of the quinoline ring is not regioselective for the C-4 position. researchgate.netnih.gov As previously noted, electrophilic attack on the quinoline nucleus under acidic conditions favors the C-5 and C-8 positions of the benzene ring. pjsir.org The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Therefore, direct C-4 chlorination of a 5,8-dimethoxyquinoline is not a standard or efficient classical synthetic route.

The most common and highly effective method for synthesizing 4-chloroquinolines is the conversion of their corresponding 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolinone form) precursors. This transformation is a standard procedure in heterocyclic chemistry. google.com

The synthesis of this compound would thus proceed from 5,8-dimethoxyquinolin-4-one. This precursor is treated with a strong halogenating agent, which replaces the hydroxyl/keto group at the C-4 position with a chlorine atom. Commonly used chlorinating agents for this purpose include:

Phosphorus oxychloride (POCl₃) , often used as both the reagent and solvent, or in combination with phosphorus pentachloride (PCl₅).

Thionyl chloride (SOCl₂) , sometimes with a catalytic amount of N,N-dimethylformamide (DMF).

This method is widely employed in the synthesis of various chloro-substituted quinolines and related heterocycles. For instance, a patented synthesis for the analogous compound 4-chloro-6,7-dimethoxyquinoline explicitly details the chlorination of 4-hydroxy-6,7-dimethoxyquinoline with phosphorus oxychloride at temperatures between 60-120°C. google.com This reaction proceeds with high efficiency and is the most reliable route to introduce a chlorine atom at the C-4 position of the quinoline ring.

Table 2: Examples of Chloroquinoline Synthesis via Hydroxyquinoline Precursors

| Starting Material (Hydroxyquinoline) | Chlorinating Agent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride (POCl₃) | Diethylene glycol dimethyl ether, 90-100°C, 4-12h | 4-Chloro-6,7-dimethoxyquinoline | 79.2% | google.com |

| 5-Fluoro-7-methoxyquinazolin-4-ol | Thionyl chloride (SOCl₂), N,N-Dimethylformamide (cat.) | 80°C, 6h | 4-Chloro-5-fluoro-7-methoxyquinazoline | 95% | |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | Reflux | 2,4-Dichloro-8-methylquinoline | - | mdpi.com |

| 5,6,7 or 8-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline | Phosphorus oxychloride (POCl₃) | Iodine (cat.), 85-90°C | 4,5-, 4,6-, 4,7-, or 4,8-Dichloroquinoline | - | google.com |

Multistep Synthetic Pathways from Acyclic Precursors

The construction of the quinoline ring system from non-cyclic starting materials is a classic and versatile approach. These methods typically involve the reaction of an aniline derivative with a three-carbon component, which through condensation and subsequent cyclization, forms the pyridine ring fused to the aniline's benzene ring.

Condensation and Cyclization Reactions

The formation of the 5,8-dimethoxyquinoline scaffold relies on well-established named reactions that create the heterocyclic core. A key precursor for this target is 2,5-dimethoxyaniline (B66101). This aniline derivative provides the benzene ring with the required methoxy groups already in place at the correct positions (which will become C5 and C8 of the quinoline). The subsequent reaction builds the second, nitrogen-containing ring.

One of the most relevant methods is the Gould-Jacobs reaction . This process begins with the condensation of an aniline (in this case, 2,5-dimethoxyaniline) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. This initial step forms an anilidomethylenemalonate intermediate. The reaction proceeds via a thermally induced cyclization, where the aniline ring attacks one of the ester groups, leading to the formation of a 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation yield the 4-hydroxy-5,8-dimethoxyquinoline (also known as 5,8-dimethoxyquinolin-4-one). wikipedia.org This quinolinone is the direct precursor for the final chlorination step.

Another classic method is the Skraup synthesis , which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.org The reaction first involves the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydration. Finally, oxidation of the resulting dihydroquinoline yields the quinoline product. wikipedia.orgiipseries.org Applying this to 2,5-dimethoxyaniline would theoretically produce 5,8-dimethoxyquinoline. However, the harsh, strongly acidic, and high-temperature conditions of the Skraup reaction can sometimes lead to low yields or side reactions, especially with substituted anilines. wikipedia.orgresearchgate.net

Specific Routes to 5,8-Dimethoxyquinoline Scaffolds

A specific and unambiguous synthesis of a 5,8-dimethoxy-4-quinolone derivative was achieved in four steps starting from 2,5-dimethoxyaniline. nih.gov This pathway provides the crucial 5,8-dimethoxyquinolin-4-one intermediate. The final step to obtain the target molecule, this compound, is the chlorination of this intermediate. This transformation is reliably accomplished by treating the 5,8-dimethoxyquinolin-4-one with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose, effectively converting the hydroxyl/keto group at the C4-position into a chloro group. prepchem.comgoogle.commdpi.com

The general reaction sequence can be summarized as:

Condensation: Reaction of 2,5-dimethoxyaniline with a suitable three-carbon synthon (e.g., diethyl ethoxymethylenemalonate via the Gould-Jacobs pathway).

Cyclization: High-temperature reaction to form the heterocyclic ring, yielding ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate.

Saponification & Decarboxylation: Removal of the ester group to give 5,8-dimethoxyquinolin-4-one.

Chlorination: Treatment with phosphorus oxychloride to yield this compound.

Modern Advancements in Quinoline Synthesis Relevant to the Chemical Compound

While classic methods are robust, contemporary research focuses on developing more efficient, sustainable, and selective synthetic routes. These modern advancements are highly relevant to the synthesis of complex quinolines like this compound.

Catalytic Methods for Quinoline Ring Construction

Modern organic synthesis has increasingly employed metal catalysts to construct quinoline rings under milder conditions and with greater efficiency than traditional methods. Various transition-metal-based catalysts, including those based on palladium, copper, iridium, nickel, and cobalt, have been developed for quinoline synthesis. iipseries.org These catalysts can facilitate C-H activation, annulation, and cyclization reactions that were previously challenging. prepchem.com For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a mild route to 2,4-disubstituted quinolines. iipseries.org Such strategies could be adapted for dimethoxy-substituted anilines to build the desired quinoline core.

Nanocatalysts are also emerging as a powerful tool, offering high surface area and reactivity, which can lead to improved reaction rates and easier catalyst recovery and recycling, addressing some of the drawbacks of homogeneous catalysts. wikipedia.org

Green Chemistry Principles in the Synthesis of Chloro-Dimethoxyquinolines

Traditional quinoline syntheses, like the Skraup reaction, often involve harsh conditions, hazardous reagents, and toxic solvents, which are undesirable from an environmental and economic standpoint. google.com Green chemistry principles aim to mitigate these issues.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving high selectivity is crucial when synthesizing complex molecules to avoid the formation of unwanted isomers and simplify purification.

Regioselectivity is the control of which position on a molecule reacts. In the synthesis of this compound, the initial choice of 2,5-dimethoxyaniline ensures the correct placement of the methoxy groups. Modern methods, particularly those involving metal-catalyzed C-H activation, offer new ways to selectively functionalize specific positions on the quinoline ring after its formation, providing alternative routes to substituted derivatives. prepchem.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the final chlorination step, the use of POCl₃ chemoselectively converts the C4-hydroxyl group into a chloride without affecting the methoxy groups on the benzene ring. Developing catalytic systems with high chemoselectivity is an active area of research. vaia.com

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is critical for many biologically active molecules. While this compound itself is achiral, the development of stereoselective methods is paramount for synthesizing more complex quinoline-based drugs where specific stereoisomers are required for activity. researchgate.netgoogle.com

Reactivity and Reaction Mechanisms of 4 Chloro 5,8 Dimethoxyquinoline

Reactivity of the Chloro Substituent at Position 4

The chlorine atom at the 4-position of the quinoline (B57606) ring is activated towards substitution reactions due to the electron-withdrawing effect of the adjacent nitrogen atom in the heterocyclic ring. This activation is a common feature in α- and γ-halo-substituted nitrogen-containing heterocycles.

The 4-chloro group of 4-chloro-5,8-dimethoxyquinoline is prone to undergo nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone in the functionalization of quinoline scaffolds, allowing for the introduction of a wide array of substituents.

The generally accepted mechanism for SNAr reactions in chloroquinolines and related heterocyclic systems proceeds through a two-step addition-elimination pathway. In the first step, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the quinoline ring. The negative charge is delocalized over the aromatic system, with significant contributions from the electronegative nitrogen atom.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. In the second step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

For chloroquinazolines, which are structurally similar to chloroquinolines, mechanistic studies have detailed this pathway. The process can involve a zwitterionic complex when a protonated nucleophile is used. This can then either expel the leaving group followed by rapid deprotonation or undergo base-catalyzed deprotonation before the expulsion of the halide. numberanalytics.com

The presence of two methoxy (B1213986) groups at the 5- and 8-positions has a significant influence on the SNAr reactivity of this compound. Methoxy groups are generally considered electron-donating through resonance and electron-withdrawing through induction. In the context of SNAr, the electron-donating resonance effect can increase the electron density of the aromatic ring, which would typically be expected to slow down the reaction by destabilizing the negatively charged Meisenheimer intermediate.

In terms of selectivity, when multiple leaving groups are present on a quinoline or quinazoline (B50416) ring, the 4-position is generally more reactive towards nucleophilic attack than the 2-position. This is attributed to the greater electron deficiency at the C4 position induced by the ring nitrogen.

The chloro substituent at the 4-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used due to the commercial availability and stability of many organoboron reagents. For electron-rich chloroquinolines, the choice of a suitable catalyst system, often employing bulky and electron-rich phosphine (B1218219) ligands, is critical to achieve high efficiency. researchgate.netlibretexts.org

Stille Coupling: The Stille reaction pairs the chloroquinoline with an organotin compound (organostannane) using a palladium catalyst. A key advantage of the Stille coupling is the tolerance of a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback. Highly active palladium-phosphinous acid catalysts, such as POPd, have been shown to be effective in the Stille coupling of chloroquinolines. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the chloroquinoline with an alkene. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. The optimization of Heck reactions for chloroquinolines often involves careful selection of the base and catalyst system. numberanalytics.comnih.govresearchgate.net Palladium-phosphinous acid catalysts have demonstrated good activity in Heck additions involving 4-chloroquinolines. nih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the chloroquinoline and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The Sonogashira coupling is a highly effective method for the synthesis of alkynyl-substituted quinolines. Both copper-catalyzed and copper-free conditions have been developed. wikipedia.orglibretexts.org The choice of palladium source and ligands is crucial for the success of the reaction. wikipedia.org

The general potential for these reactions is summarized in the table below:

| Coupling Reaction | Coupling Partner | Key Features |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Wide availability of reagents, generally low toxicity. |

| Stille | Organostannane (e.g., Ar-SnBu₃) | High functional group tolerance, toxic reagents. |

| Heck | Alkene (e.g., R-CH=CH₂) | Forms C-C bond with an alkene, potential for stereoselectivity. |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Synthesizes alkynyl-substituted compounds, often requires a copper co-catalyst. |

The efficiency of metal-catalyzed cross-coupling reactions with chloroquinolines, particularly electron-rich substrates like this compound, is highly dependent on the catalyst system. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.

To overcome this challenge, significant research has focused on the development of highly active and robust catalyst systems. Key advancements include:

Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphines (e.g., XPhos, SPhos) have proven to be highly effective. These ligands promote the oxidative addition of the palladium(0) catalyst to the aryl chloride bond and stabilize the active catalytic species. libretexts.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form highly stable and active catalysts that can facilitate the coupling of challenging substrates, including electron-rich aryl chlorides.

Palladium-Phosphinous Acid Catalysts: Pre-catalysts like POPd have shown high activity and stability in air, making them user-friendly for various cross-coupling reactions of chloroquinolines, including Stille and Heck reactions. nih.gov

Copper Co-catalysis: In Sonogashira couplings, the use of a copper(I) salt as a co-catalyst is common to facilitate the reaction at milder conditions. However, copper-free systems have also been developed to avoid potential side reactions like the homocoupling of alkynes. libretexts.org

The selection of the appropriate catalyst and reaction conditions is crucial to achieve high yields and selectivity in the cross-coupling reactions of this compound.

Reduction and Hydrogenation of the Carbon-Chlorine Bond

The carbon-chlorine bond at the 4-position of the quinoline ring is susceptible to reductive cleavage, a process known as hydrodehalogenation. This reaction typically involves catalytic hydrogenation. While the primary focus of quinoline hydrogenation is often the reduction of the heterocyclic ring system to form tetrahydroquinolines, the C-Cl bond can also be targeted under specific conditions. nih.gov

The reduction of an aryl chloride to the corresponding arene is a well-established transformation. Various catalytic systems, often employing transition metals like palladium or nickel, can facilitate this reaction. For instance, the reduction of chloronitrobenzene to chloroaniline demonstrates that catalytic systems can be selective, preserving the C-Cl bond while reducing another functional group. nih.gov Conversely, reaction conditions can be tuned to favor the cleavage of the C-Cl bond. This process is crucial in synthetic chemistry for removing halogen atoms after they have served their purpose as directing groups or as handles for other transformations.

The general mechanism for catalytic hydrodehalogenation involves:

Oxidative Addition: The catalyst (e.g., a Palladium(0) complex) inserts into the carbon-chlorine bond, forming an organopalladium(II) intermediate.

Reductive Step: A hydride source, often from molecular hydrogen (H₂) adsorbed onto the catalyst surface, replaces the chloride on the metal center.

Reductive Elimination: The aryl group and the hydride ligand are eliminated from the metal center, forming the dehalogenated product and regenerating the active catalyst.

In the context of this compound, selective reduction of the C-Cl bond without affecting the quinoline or methoxy groups would yield 5,8-dimethoxyquinoline (B1605891).

Table 1: General Conditions for Catalytic Hydrodehalogenation

| Parameter | Description | Example Reagents/Conditions |

|---|---|---|

| Catalyst | Transition metal catalyst to facilitate the reaction. | Pd/C, Raney Ni, Pd(OAc)₂ with phosphine ligands |

| Hydrogen Source | Provides the hydride to replace the chlorine atom. | H₂ gas, HCOOH, NaBH₄, H₂O nih.gov |

| Base | Often used to neutralize the HCl by-product. | Et₃N, K₂CO₃, NaOH |

| Solvent | A suitable solvent to dissolve the substrate and reagents. | Ethanol, Methanol, Ethyl acetate, Dioxane |

| Temperature | Reaction temperature can influence selectivity and rate. | Ambient to elevated temperatures |

Reactivity of the Dimethoxy Moieties at Positions 5 and 8

The two methoxy groups on the benzenoid portion of the quinoline ring are powerful electron-donating groups, significantly influencing the ring's reactivity, particularly towards electrophiles.

The methoxy groups at C-5 and C-8 strongly activate the benzene (B151609) ring for electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.org These groups donate electron density through the resonance effect, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the reaction. libretexts.org

Electrophilic substitution reactions like halogenation, nitration, and sulfonation are expected to occur on the benzenoid ring of this compound. libretexts.orgmasterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.com For highly activated rings, such as the one in 5,8-dimethoxyquinoline, milder conditions may be sufficient. Metal-free halogenation protocols have also been developed for quinoline derivatives. rsc.orgresearchgate.net

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.comstackexchange.com The nitration of quinoline itself yields a mixture of 5-nitro- and 8-nitroquinoline, demonstrating that substitution occurs on the benzenoid ring. stackexchange.comgoogle.com In the case of this compound, the activating methoxy groups would further facilitate this reaction.

Sulfonation: Fuming sulfuric acid (H₂SO₄ with dissolved SO₃) is used to introduce a sulfonic acid group (-SO₃H) onto the ring. This reaction is generally reversible.

The position of electrophilic attack is governed by the directing effects of the existing substituents. libretexts.orglibretexts.org

Methoxy Groups (-OCH₃): As strong activating, ortho-, para-directing groups, the methoxy substituents at C-5 and C-8 enhance electron density at the positions ortho and para to them. lumenlearning.comnih.gov The C-5 methoxy group directs towards C-6 (ortho), and the C-8 methoxy group directs towards C-7 (ortho).

Quinoline Nitrogen: The pyridine (B92270) part of the quinoline system is electron-deficient. Under the strongly acidic conditions often used for nitration or sulfonation, the quinoline nitrogen becomes protonated, acquiring a positive charge. stackexchange.com This makes the entire quinoline system, particularly the heterocyclic ring, highly deactivated towards electrophilic attack. reddit.comquora.com This deactivating effect is why substitution occurs on the benzenoid ring.

Combined Effect: In this compound, the powerful activating and ortho-directing effects of the two methoxy groups dominate. They direct incoming electrophiles to the available positions on the benzene ring, which are C-6 and C-7. The C-5 methoxy group activates the C-6 position, and the C-8 methoxy group activates the C-7 position. Therefore, electrophilic substitution is expected to produce a mixture of 6- and 7-substituted products. The steric hindrance from the adjacent substituents might influence the product ratio.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -OCH₃ | 5 and 8 | Activating | Ortho, Para |

| Quinoline N (protonated) | 1 | Deactivating | Meta (relative to N) |

The methyl ethers of the dimethoxy groups can be cleaved to form the corresponding dihydroxyquinoline. This demethylation is a common functional group interconversion in organic synthesis. solubilityofthings.comvanderbilt.edu Strong acids, such as HBr or BBr₃, are typically used to cleave aryl methyl ethers.

For example, selective demethylation has been demonstrated in other dimethoxyquinoline systems. nih.gov Depending on the reagents and conditions, it may be possible to selectively demethylate one methoxy group over the other. The resulting hydroxyl groups (phenols) are versatile synthetic handles. They can be converted into a variety of other functional groups, for instance, through Williamson ether synthesis to introduce different alkyl groups, or converted to triflates for use in cross-coupling reactions.

The process of converting one functional group into another is a cornerstone of synthetic chemistry, enabling the creation of diverse molecular analogs for various research applications, including the development of new therapeutic agents. solubilityofthings.comnih.gov

Electrophilic Aromatic Substitution on the Benzenoid Ring

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom at position 1 of the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to react with electrophiles.

Basicity: The nitrogen atom can be protonated by acids to form a quinolinium salt. This is a key step in many reactions, such as the electrophilic nitration mentioned earlier, where the protonated species is the actual substrate. stackexchange.com

N-Alkylation (Quaternization): As a nucleophile, the quinoline nitrogen can react with alkyl halides (e.g., methyl iodide) to form N-alkyl quinolinium salts. This reaction, known as quaternization, places a permanent positive charge on the nitrogen atom and further modifies the electronic properties of the ring system.

N-Oxidation: The nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Quinoline N-oxides are themselves useful intermediates in organic synthesis.

The reactivity of the nitrogen atom is influenced by the other substituents on the quinoline ring. The electron-withdrawing chlorine atom at the 4-position would slightly decrease the basicity and nucleophilicity of the nitrogen compared to an unsubstituted quinoline. Conversely, the electron-donating methoxy groups on the benzenoid ring would slightly increase the electron density on the nitrogen, partially offsetting the effect of the chlorine.

Detailed Scientific Analysis of this compound Currently Unavailable

Following a comprehensive search of scientific literature and chemical databases for data pertaining to the reactivity, reaction mechanisms, and stability of the specific chemical compound This compound , it has been determined that there is insufficient information available to generate the requested article.

The investigation sought specific research findings on the following topics as outlined:

Reactivity and Reaction Mechanisms:

Quaternization and N-Oxidation Reactions

Coordination Chemistry with Metal Centers

Stability and Degradation Pathways:

Solvent Effects on Hydrolysis and Decomposition

Photochemical and Thermal Stability Investigations

The search did not yield any dedicated studies or experimental data for this compound in these specific areas. While extensive information exists for its well-studied isomer, 4-Chloro-6,7-dimethoxyquinoline (B44214) —a key intermediate in the synthesis of pharmaceutical compounds like cabozantinib (B823) and tivozanib—this information cannot be extrapolated to the 5,8-dimethoxy isomer without explicit scientific evidence. nih.govgoogle.comchemicalbook.com Similarly, data on other related quinoline structures could not be used to construct a scientifically accurate report on the target compound as per the strict requirements of the request.

Therefore, a detailed and scientifically accurate article focusing solely on the quaternization, N-oxidation, coordination chemistry, and stability of this compound cannot be produced at this time.

Advanced Structural Characterization and Spectroscopic Insights

Crystallographic Analysis

Crystallographic studies of 4-chloro-5,8-dimethoxyquinoline derivatives offer definitive information on their solid-state structure, including bond lengths, bond angles, and the spatial arrangement of atoms. This data is crucial for understanding the steric and electronic effects that govern the molecule's behavior.

Molecular Geometry and Conformation of this compound Derivatives

The molecular geometry of quinoline (B57606) systems is often nearly planar. In the case of a closely related isomer, 4-chloro-6,7-dimethoxyquinoline (B44214), the quinoline ring system is observed to be almost perfectly planar, with a root-mean-square (r.m.s.) deviation of just 0.002 Å. researchgate.net The carbon atoms of the methoxy (B1213986) groups in this isomer show only slight deviations from this plane. researchgate.net

For derivatives of the target compound, such as ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, the quinoline ring system also maintains a high degree of planarity, with an r.m.s. deviation of 0.0142 Å. nih.gov A key conformational feature of this derivative is the orientation of the ethyl carboxylate group relative to the quinoline core. The dihedral angle between the quinoline ring system and the ester plane is 18.99 (3)°. nih.gov Furthermore, the conformation around the ether linkage is indicated by the C—O—C—Cm (where m = methyl) torsion angle of -172.08 (10)°, which signifies a trans conformation. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The way molecules arrange themselves in a crystal lattice is determined by a network of intermolecular forces. In the crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, the molecules are linked into layers parallel to the (101) plane by C—H⋯O and C—H⋯N interactions. nih.gov

A significant contributor to the crystal packing of this derivative is aromatic π-π stacking, which links these layers into a three-dimensional network. nih.gov The centroid–centroid distances for these interactions are measured at 3.557 (2) Å and 3.703 (2) Å, indicative of substantial orbital overlap between adjacent quinoline rings. nih.gov Such π-π stacking interactions are known to play a crucial role in the molecular assembly of various heterocyclic and aromatic compounds. nih.govarxiv.org

In the isomeric compound 4-chloro-6,7-dimethoxyquinoline, a notable intramolecular C—H⋯Cl hydrogen bond is present, which creates an S(5) ring motif. researchgate.net This type of intramolecular interaction can influence the planarity and conformational preferences of the molecule. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C14H14ClNO4nih.gov |

| Formula Weight (Mr) | 295.71 nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 7.512 (4) nih.gov |

| b (Å) | 9.759 (5) nih.gov |

| c (Å) | 9.811 (5) nih.gov |

| α (°) | 76.071 (10) nih.gov |

| β (°) | 72.021 (10) nih.gov |

| γ (°) | 86.037 (10) nih.gov |

| Volume (Å3) | 664.0 (6) nih.gov |

| Z | 2 nih.gov |

| Temperature (K) | 150 nih.gov |

| R-factor (R[F2 > 2σ(F2)]) | 0.036 nih.gov |

| wR(F2) | 0.103 nih.gov |

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical characteristic in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit varying physical properties. For instance, studies on other substituted aromatic compounds, like 4-chloro-5-chlorosulfonyl salicylic (B10762653) acid, have revealed the existence of multiple polymorphs obtained through recrystallization from different solvents, each belonging to different space groups. mdpi.com At present, there are no specific studies in the reviewed literature detailing the polymorphism of this compound or its closely related derivatives.

Advanced Spectroscopic Interpretation for Mechanistic Understanding

Spectroscopic techniques are indispensable for confirming chemical structures and monitoring the progress of chemical reactions. NMR and IR spectroscopy, in particular, provide complementary information about the connectivity of atoms and the nature of functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation of Reaction Products

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. In the context of quinoline chemistry, ¹H and ¹³C NMR provide definitive evidence for the substitution pattern on the heterocyclic and carbocyclic rings. For example, in the synthesis of substituted quinazolines, which are structurally related to quinolines, 2D-NMR methods are employed to confirm the regioselectivity of nucleophilic aromatic substitution reactions. mdpi.com

For the isomer 4-chloro-6,7-dimethoxyquinoline, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals that can be assigned to each proton, confirming the substitution pattern. researchgate.net The protons on the quinoline ring appear as doublets and singlets in the aromatic region, while the methoxy groups give rise to sharp singlets at 4.03 and 4.04 ppm. researchgate.net Such detailed assignment is crucial for verifying the outcome of a synthetic step, such as the chlorination of a hydroxyquinoline precursor. google.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.57 | d | 5.1 | 1H researchgate.net |

| 7.40 | d | 4.8 | 1H researchgate.net |

| 7.37 | s | - | 1H researchgate.net |

| 7.32 | s | - | 1H researchgate.net |

| 4.04 | s | - | 3H (OCH3) researchgate.net |

| 4.03 | s | - | 3H (OCH3) researchgate.net |

Infrared (IR) Spectroscopy for Characterizing Functional Group Transformations

Infrared (IR) spectroscopy is highly effective for identifying functional groups and tracking their transformation during a chemical reaction. libretexts.org In the synthesis and modification of this compound, IR spectroscopy would be used to monitor key changes.

For example, a common synthesis of chloroquinolines involves the chlorination of the corresponding hydroxyquinoline. google.com This transformation can be readily followed using IR spectroscopy by observing the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the hydroxyl group and the appearance of new bands corresponding to the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

The IR spectrum of a this compound derivative would be characterized by several key absorption bands:

Aromatic C-H stretch: Above 3000 cm⁻¹

Aliphatic C-H stretch (of methoxy groups): Between 2850-3000 cm⁻¹ libretexts.org

Aromatic C=C and C=N stretching: In the 1500-1650 cm⁻¹ region. mdpi.com

C-O stretching (of aryl ethers): Strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

By comparing the IR spectra of the starting material and the product, chemists can confirm that the desired functional group transformation has occurred.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. In the context of this compound, mass spectrometry serves as a critical tool for confirming the successful synthesis of the target molecule and for monitoring the progress of reactions in which it is involved.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M+). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. This isotopic pattern provides a clear signature for the presence of a single chlorine atom in the molecule.

Fragmentation of the molecular ion under mass spectrometric conditions can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the chloro group, the methoxy groups, or methyl radicals from the methoxy groups. The stability of the quinoline ring suggests that it will be a prominent fragment.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 223/225 | [M]+• | Molecular ion (³⁵Cl / ³⁷Cl) |

| 208 | [M - CH₃]+ | Loss of a methyl radical from a methoxy group |

| 188 | [M - Cl]+ | Loss of a chlorine radical |

| 178 | [M - CH₃ - OCH₂]+ | Sequential loss of a methyl radical and formaldehyde |

| 150 | [M - Cl - OCH₃ - H]+ | Loss of chlorine, a methoxy group, and a hydrogen atom |

The precise masses of the molecular ion and its fragments, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of this compound with a high degree of accuracy. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Theoretical and Computational Chemistry of 4 Chloro 5,8 Dimethoxyquinoline

Electronic Structure and Molecular Properties

The arrangement of electrons and the resulting molecular properties are fundamental to a compound's behavior. Computational methods allow for the detailed characterization of these features.

Density Functional Theory (DFT) is a robust method for approximating the electronic structure of many-body systems, making it a staple in computational chemistry for geometry optimization and energy calculations. While a specific DFT-optimized geometry for 4-chloro-5,8-dimethoxyquinoline is not readily found in published literature, the crystal structure of its isomer, 4-chloro-6,7-dimethoxyquinoline (B44214), provides valuable insights. researchgate.net X-ray diffraction data for this analog reveals a nearly planar quinoline (B57606) ring system. researchgate.net It is reasonable to infer that this compound would also adopt a largely planar conformation to maximize aromatic stabilization. The methoxy (B1213986) groups, however, would likely exhibit some out-of-plane torsion.

Table 1: Postulated Geometric Parameters of this compound based on Analog Data

| Parameter | Predicted Value/Range | Basis of Prediction |

| Quinoline Ring System | Near-planar | Maximization of aromaticity, supported by data from 4-chloro-6,7-dimethoxyquinoline. researchgate.net |

| C-Cl Bond Length | ~1.74 Å | Typical for chloroquinolines. |

| C-O Bond Lengths | ~1.36 Å (aryl-O), ~1.43 Å (O-methyl) | Standard values for methoxy groups on an aromatic ring. |

| Dihedral Angle (C-C-O-C) | Variable | Rotation around the C-O bond is expected. |

Note: This table is predictive and based on analogous structures and general principles of organic chemistry, as specific DFT calculations for this compound are not available.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO is anticipated to be localized primarily on the pyrimidine (B1678525) ring, particularly on the carbon atom bearing the chlorine atom (C4). This distribution makes the C4 position susceptible to nucleophilic attack. DFT calculations on the related 2,4-dichloroquinazoline (B46505) system have shown that the LUMO coefficient is indeed larger at the 4-position, supporting this hypothesis. mdpi.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Energy Range (eV) | Expected Localization | Implication for Reactivity |

| HOMO | -6.0 to -5.5 | Primarily on the dimethoxy-benzene moiety | Site of electrophilic attack (less likely) |

| LUMO | -1.5 to -1.0 | Primarily on the C4-carbon and the heterocyclic ring | Site of nucleophilic attack |

| HOMO-LUMO Gap | 4.5 to 5.0 | Indicates moderate kinetic stability and reactivity | Facilitates nucleophilic substitution at C4 |

Note: These values are estimations based on typical values for similar aromatic and heterocyclic systems, as specific calculations for the target molecule are not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of positive potential around the C4-Cl bond, indicating that this is the most likely site for a nucleophile to attack. The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy groups would exhibit negative potential, making them potential sites for protonation or coordination to electrophiles.

The distribution of electron density within a molecule can be quantified through various charge analysis methods, such as Mulliken population analysis. These analyses provide insight into the partial atomic charges, which can further explain the molecule's reactivity.

In this compound, the carbon atom at the 4-position (C4) is expected to carry a partial positive charge due to the electronegativity of the attached chlorine atom and the ring nitrogen. This positive charge further enhances its susceptibility to nucleophilic attack. The nitrogen atom and the oxygen atoms of the methoxy groups will carry partial negative charges.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge (a.u.) | Rationale |

| C4 | Positive | Electronegative Cl and N neighbors |

| Cl | Negative | High electronegativity |

| N1 | Negative | High electronegativity |

| O (methoxy) | Negative | High electronegativity |

| C5, C8 | Slightly Negative | Electron-donating effect of methoxy groups |

Note: The values in this table are qualitative predictions based on chemical principles, as specific computational data is unavailable.

Reaction Mechanism Predictions and Transition State Analysis

The theoretical framework established in the previous sections can be applied to predict the mechanisms of reactions involving this compound.

The most significant reaction of this compound is nucleophilic aromatic substitution (SNA_r) at the 4-position. Computational modeling can elucidate the pathway of this reaction, including the structure and energy of the transition state.

The generally accepted mechanism for SNA_r on chloroquinolines involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the electrophilic C4 carbon, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Departure of the leaving group: The chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.

Computational studies on the nucleophilic substitution of 2,4-dichloroquinazoline with aniline (B41778) have shown that the activation energy for the attack at the C4 position is lower than at the C2 position, which is consistent with experimental observations of regioselectivity. mdpi.comresearchgate.net A similar preference for C4 attack would be expected for this compound. The transition state for the first step would involve the partial formation of the new carbon-nucleophile bond and partial breaking of the carbon-chlorine bond, with a significant build-up of negative charge on the quinoline ring system.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR and IR Spectral Simulations

Theoretical calculations of NMR and IR spectra for molecules similar to this compound have been successfully performed using DFT methods. For instance, a study on 4-chloro-8-methoxyquinoline-2(1H)-one utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular geometry and simulate its vibrational spectra. researchgate.net

The calculated vibrational frequencies from such studies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. The potential energy distribution (PED) analysis is also used to provide a detailed assignment of the vibrational modes. researchgate.net For this compound, similar calculations would predict the characteristic stretching and bending frequencies.

Table 1: Predicted IR and Raman Vibrational Frequencies for an Analogous Quinoline System (Data based on a study of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline) dergipark.org.tr

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Stretching | 3383 | 3383 | 3388 |

| C-H Aromatic Stretching | 3200-3000 | - | - |

| C=C Stretching | 1638, 1619, 1569 | - | 1637, 1621, 1572 |

| N-H Deformation | 1585 | 1592 | 1594 |

| C-N Stretching | - | 1076 | 1077 |

For NMR simulations, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly applied to calculate the ¹H and ¹³C chemical shifts. researchgate.net These theoretical values are then correlated with experimental data, often showing a high degree of agreement, which aids in the definitive assignment of resonances.

Prediction of UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption and emission spectra of molecules. This approach calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light.

For substituted quinolines, TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. dergipark.org.tr The predicted spectra are influenced by the nature of the substituents and the solvent environment. The electron-donating methoxy groups and the electron-withdrawing chloro-substituent in this compound are expected to give rise to complex electronic transitions.

Table 2: Predicted UV-Vis Absorption Data for an Analogous Quinoline System (Data based on a study of 4-chloro-8-methoxyquinoline-2(1H)-one) researchgate.net

| Solvent | Experimental λ_max (nm) | Theoretical λ_max (nm) |

| Ethanol | 225, 275, 325 | 231, 278, 330 |

| DMSO | 226, 276, 328 | 233, 280, 332 |

These simulations are crucial for understanding the photophysical properties of the compound and for designing molecules with specific optical characteristics.

Solvent Effects and Conformational Analysis in Solution Phase

The conformation and properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of different solvents on the molecule's geometry and electronic structure. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to approximate the bulk solvent effects.

These models can predict how the polarity of the solvent will affect the stability of different conformers and the energies of the frontier molecular orbitals. For example, the rotational barrier of the methoxy groups and the planarity of the quinoline ring system might change in solvents of varying dielectric constants. While specific studies on this compound are not widely available, research on similar molecules shows that solvent can induce shifts in spectroscopic signals and alter chemical reactivity. mdpi.com A study on a related compound, 4-chloro-6,7-dimethoxyquinoline, noted that the molecule is almost planar in its crystalline state. nih.gov Conformational analysis in solution would reveal if this planarity is maintained or if different low-energy conformations exist in various solvents.

Advanced Computational Methods (e.g., Molecular Dynamics Simulations for Solvent Interactions)

For a more detailed understanding of the dynamic interactions between this compound and solvent molecules, advanced computational methods like Molecular Dynamics (MD) simulations are employed. MD simulations model the explicit interactions between the solute and a number of solvent molecules over time, providing insights into the solvation shell structure, hydrogen bonding, and the dynamic behavior of the molecule in solution.

While no specific MD simulations for this compound have been reported in the reviewed literature, such studies have been conducted on related heterocyclic systems. For instance, MD simulations have been used to study the interaction of quinazoline (B50416) derivatives with biological targets, often including explicit water molecules and ions to mimic physiological conditions. nih.gov These simulations can reveal specific solvent-solute interactions that are not captured by implicit solvent models and are crucial for understanding reaction mechanisms and the behavior of the molecule in a condensed phase.

Derivatization and Functionalization of 4 Chloro 5,8 Dimethoxyquinoline

Synthesis of Novel Quinoline (B57606) Scaffolds

The generation of new quinoline scaffolds from 4-chloro-5,8-dimethoxyquinoline primarily involves reactions at its most labile sites. These modifications are key to creating libraries of compounds for various scientific investigations.

Introduction of Diverse Functionalities at Position 4

The chlorine atom at the C-4 position is the most reactive site for nucleophilic aromatic substitution, making it an ideal point for introducing molecular diversity.

Nucleophilic Substitution: A common strategy involves the displacement of the C-4 chlorine with various nucleophiles. For instance, reactions with nitrogen nucleophiles, such as primary and secondary amines, yield a variety of 4-aminoquinoline (B48711) derivatives. Similarly, sulfur nucleophiles can be used to introduce thioalkyl functionalities at this position. researchgate.net These reactions are fundamental in building a broad range of substituted quinolines.

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds at the C-4 position. researchgate.netfishersci.ie This reaction pairs the 4-chloroquinoline (B167314) derivative with various aryl or vinyl boronic acids, allowing for the synthesis of 4-aryl- and 4-vinylquinolines. researchgate.netnih.gov The versatility of this reaction is significant, as it can be performed under mild conditions and tolerates a wide range of functional groups on the boronic acid partner. fishersci.ieorganic-chemistry.org The choice of palladium catalyst and ligands is critical for the reaction's success, with combinations like Pd(OAc)₂/PCy₃ and Pd₂(dba)₃/P(t-Bu)₃ being effective for different substrates. organic-chemistry.org Research has demonstrated that even chloro-derivatives, which are typically less reactive than their bromo or iodo counterparts, can participate effectively in these coupling reactions to produce the desired products in good to excellent yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Chloroquinolines This table is representative of the types of transformations possible, based on general findings in the literature.

| Aryl Boronic Acid Partner | Catalyst/Ligand System | Product | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-5,8-dimethoxyquinoline | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 4-(4-Methoxyphenyl)-5,8-dimethoxyquinoline | Good to Excellent |

| 2-Thienylboronic acid | PdCl₂(dppf) | 4-(Thiophen-2-yl)-5,8-dimethoxyquinoline | Good to Excellent |

Modifications of the Dimethoxy Groups

The two methoxy (B1213986) groups at the C-5 and C-8 positions can be modified, typically through demethylation, to produce hydroxylated quinolines. This transformation often requires strong reagents like boron tribromide (BBr₃) or hydrobromic acid. The resulting dihydroxyquinolines are valuable intermediates that can be further functionalized. For instance, selective demethylation can be a key step in the synthesis of certain natural products and their analogues. nih.gov

Functionalization at Other Ring Positions

While the C-4 position is the most active for nucleophilic attack, electrophilic substitution reactions can occur on the benzene (B151609) portion of the quinoline ring. In quinoline itself, electrophilic attack, such as nitration, happens at the C-5 and C-8 positions. arsdcollege.ac.inquora.comvaia.comquimicaorganica.org This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine (B92270) ring, directing the electrophile to the carbocyclic ring. stackexchange.com The intermediate carbocations formed by attack at C-5 and C-8 are more stable. quora.comquimicaorganica.org In the case of 5,8-dimethoxyquinoline (B1605891), the powerful electron-donating nature of the methoxy groups would strongly influence the position of any further electrophilic substitution.

Formation of Polycyclic and Fused Heterocyclic Systems

The this compound core is an excellent starting point for constructing more elaborate polycyclic and fused heterocyclic structures, including quinolinediones and azaanthraquinones.

Construction of Quinolinediones and Related Structures

Quinolinediones are readily synthesized from 5,8-dimethoxyquinoline precursors through oxidative demethylation. jst.go.jp This reaction is often carried out using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile. jst.go.jp The process converts the electron-rich hydroquinone (B1673460) dimethyl ether into the corresponding p-quinone. This transformation is a key step in accessing the 5,8-quinolinedione (B78156) core, which is a structural motif found in several biologically active compounds.

Synthesis of Complex Azaanthraquinone Derivatives

The framework of this compound is instrumental in building complex nitrogen-containing polycycles like azaanthraquinones. A synthetic approach might involve an initial Suzuki-Miyaura coupling at the C-4 position to introduce a suitably functionalized aryl group. Subsequent intramolecular reactions, such as Friedel-Crafts-type cyclizations, followed by oxidation, can lead to the formation of the fused tricyclic azaanthraquinone system. The specific reagents and strategies employed would depend on the desired substitution pattern of the final product.

Preparation of Macrocyclic Structures Incorporating the Quinoline Core

The synthesis of macrocycles containing a quinoline core is a sophisticated area of organic chemistry, driven by the unique conformational constraints and potential for biological activity that such structures can possess. While specific examples detailing the incorporation of this compound into macrocyclic frameworks are not extensively documented in publicly available literature, the principles of macrocyclization can be applied to this scaffold.

Key to the construction of such macrocycles would be the bifunctionalization of the this compound unit. This would typically involve a nucleophilic substitution at the C4 position, displacing the chloride with a linker that contains a second reactive functional group. This linker could be an amino acid, a polyethylene (B3416737) glycol chain, or an aliphatic chain with a terminal functional group such as a hydroxyl, carboxyl, or another halide.

The subsequent macrocyclization step would then involve an intramolecular reaction between the functional group on the linker and a reactive site on the quinoline ring or a substituent introduced for this purpose. Common macrocyclization strategies that could be theoretically employed include:

Ring-closing metathesis (RCM): This powerful reaction would require the introduction of terminal alkene functionalities on both the quinoline scaffold and the appended linker.

Amide bond formation: A classic approach where an amino group on the linker reacts with a carboxylic acid group attached to the quinoline, or vice versa.

Click chemistry: The use of copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) offers a highly efficient and orthogonal method for macrocycle formation.

The size and nature of the resulting macrocycle would be dictated by the length and chemical composition of the linker. The rigidity of the quinoline core would be expected to impart a degree of pre-organization to the linear precursor, potentially facilitating the cyclization process.

Table 1: Theoretical Macrocyclization Strategies for this compound Derivatives

| Macrocyclization Strategy | Required Functional Groups on Precursor | Potential Linker Types |

| Ring-Closing Metathesis (RCM) | Terminal Alkenes | Aliphatic chains, peptide backbones |

| Amide Bond Formation | Amine and Carboxylic Acid | Amino acids, hydroxy acids |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile and Electrophilic Aromatic Ring | Diamines, diols |

| Azide-Alkyne Cycloaddition | Azide and Alkyne | Propargylated and azido-functionalized linkers |

It is important to note that the successful synthesis of such macrocycles would require careful optimization of reaction conditions, including catalyst choice, solvent, temperature, and concentration to favor the intramolecular cyclization over intermolecular polymerization.

Combinatorial Chemistry Approaches for Scaffold Diversification

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds, which is invaluable for drug discovery and materials science. nih.gov The this compound scaffold is an attractive candidate for combinatorial diversification due to the reactive handle provided by the C4-chloro group.

A typical combinatorial approach would involve the parallel synthesis of a library of derivatives by reacting this compound with a diverse set of building blocks. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a variety of nucleophiles.

Library Synthesis via Parallel Reactions:

A library of 4-amino-5,8-dimethoxyquinoline derivatives could be generated by reacting the parent compound with a collection of primary and secondary amines in a multi-well plate format. Each well would contain a different amine, leading to a unique product. Similarly, libraries of ethers and thioethers could be synthesized using a diverse set of alcohols and thiols.

Solid-Phase Synthesis:

For more complex libraries, solid-phase synthesis offers advantages in terms of purification and automation. The this compound scaffold could be anchored to a solid support, either directly or via a linker. Subsequent reactions to diversify the scaffold could then be carried out, with excess reagents and by-products being easily washed away. The final products would then be cleaved from the solid support for screening.

Scaffold Hopping and Further Diversification:

While direct derivatization of the this compound core is a primary strategy, more advanced combinatorial approaches could involve "scaffold hopping," where the quinoline core itself is modified or replaced to explore a wider chemical space. mdpi.comnih.gov Furthermore, after the initial diversification at the C4 position, other positions on the quinoline ring could be functionalized to create even greater molecular diversity. For instance, the methoxy groups could potentially be demethylated and then re-alkylated with a variety of groups.

Table 2: Potential Building Blocks for Combinatorial Diversification of this compound

| Building Block Class | Resulting Functional Group at C4 | Examples of Building Blocks |

| Primary/Secondary Amines | Substituted Amino | Alkylamines, anilines, cyclic amines |

| Alcohols/Phenols | Ether | Aliphatic alcohols, substituted phenols |

| Thiols/Thiophenols | Thioether | Alkyl thiols, aromatic thiols |

| Boronic Acids | Aryl/Alkenyl (via Suzuki coupling) | Phenylboronic acid, vinylboronic acid |

| Organostannanes | Aryl/Alkenyl (via Stille coupling) | Arylstannanes, vinylstannanes |

The application of combinatorial chemistry to the this compound scaffold holds significant promise for the discovery of new compounds with desirable properties. The systematic exploration of the chemical space around this core structure is a logical next step in harnessing its full potential.

Applications in Chemical Science Non Biological

Precursors in Advanced Organic Synthesis

The substituted quinoline (B57606) scaffold of 4-chloro-5,8-dimethoxyquinoline makes it a versatile precursor in the field of organic synthesis, serving both as a building block for more complex molecules and as a substrate for the development of new synthetic methods.

This compound and its analogs are significant intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The chloro- and dimethoxy-substituted quinoline core is a key structural motif in several approved anticancer drugs. For instance, the closely related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), is a crucial intermediate in the industrial preparation of Cabozantinib (B823) and Tivozanib, which are potent tyrosine kinase inhibitors used in cancer therapy. google.comchemicalbook.comchemimpex.com The synthesis of these drugs often involves the displacement of the chlorine atom at the 4-position of the quinoline ring with various amine-containing moieties.

The general synthetic utility of chloro-substituted quinolines is well-documented. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a key intermediate for quinoline-based inhibitors. atlantis-press.com The reactivity of the chloro group allows for its substitution, providing a modular approach to a diverse range of derivatives. This highlights the importance of compounds like this compound as foundational materials for constructing more elaborate and functionally rich molecular structures. chemimpex.com

A typical synthetic route to a related key intermediate, 4-chloro-6,7-dimethoxyquinoline, is outlined in the table below, showcasing a multi-step process that underscores the importance of this class of compounds in industrial synthesis. google.com

Table 1: Synthetic Pathway to a Key Chloro-Dimethoxyquinoline Intermediate

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Nitration | 3,4-Dimethoxy acetophenone (B1666503) | Nitric acid, Sulfuric acid | 2-Nitro-4,5-dimethoxy acetophenone |

| 2. Condensation | 2-Nitro-4,5-dimethoxy acetophenone | N,N-Dimethylformamide dimethyl acetal | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one |

| 3. Reduction and Cyclization | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | Hydrogenation catalyst (e.g., Pd/C) | 4-Hydroxy-6,7-dimethoxyquinoline |

This table is a generalized representation based on synthetic routes described in the literature. google.com

The reactivity of the C-Cl bond in 4-chloroquinolines makes them excellent substrates for the development and optimization of new synthetic methodologies, particularly in the realm of cross-coupling reactions. For instance, the N-arylation of 4-chloroquinazolines, a structurally similar class of N-heterocycles, has been extensively studied to create libraries of novel compounds with potential biological activities. beilstein-journals.org These studies often explore the scope and limitations of various catalytic systems, using the chloro-substituted heterocycle as a benchmark substrate.

Ligands in Homogeneous and Heterogeneous Catalysis

The quinoline framework, with its nitrogen atom capable of coordinating to metal centers, is a privileged structure in the design of ligands for catalysis. The substituents on the quinoline ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.